Unii-S8F1ybt7RG
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fentanyl carbamate involves the reaction of fentanyl with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate ester. The reaction conditions generally include a controlled temperature environment to ensure the stability of the product .
Industrial Production Methods
Industrial production of fentanyl carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The production process also includes purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Fentanyl carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert fentanyl carbamate into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted carbamates, depending on the specific reagents and conditions used .
Scientific Research Applications
Fentanyl carbamate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Studied for its interaction with opioid receptors and its effects on biological systems.
Medicine: Investigated for its potential use as an analgesic, although its potency and safety profile limit its clinical applications.
Industry: Utilized in forensic science for the identification of designer drugs and in the development of analytical methods for drug detection
Mechanism of Action
Fentanyl carbamate exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels results in decreased neurotransmitter release and altered pain perception. The molecular targets and pathways involved include the mu-opioid receptor and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent opioid analgesic with a similar structure but significantly higher potency.
Methoxyacetylfentanyl: Another fentanyl analog with different substituents on the piperidine ring.
Carfentanil: An extremely potent fentanyl analog used primarily in veterinary medicine
Uniqueness
Fentanyl carbamate is unique due to its carbamate ester group, which differentiates it from other fentanyl analogs. This structural difference results in distinct pharmacokinetic and pharmacodynamic properties, making it less potent than fentanyl but still a significant opioid agonist .
Properties
IUPAC Name |
ethyl N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-26-22(25)24(20-11-7-4-8-12-20)21-14-17-23(18-15-21)16-13-19-9-5-3-6-10-19/h3-12,21H,2,13-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXVEPWHWMDYCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036723 | |
Record name | Fentanyl ethylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201036723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1465-20-9 | |
Record name | Carbamic acid, phenyl[1-(2-phenylethyl)-4-piperidinyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1465-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fentanyl ethylformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fentanyl ethylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201036723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENTANYL ETHYLFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8F1YBT7RG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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